molecular formula C9H10F3NO B1405316 4-Methoxy-3-methyl-5-(trifluoromethyl)aniline CAS No. 1431329-84-8

4-Methoxy-3-methyl-5-(trifluoromethyl)aniline

Cat. No.: B1405316
CAS No.: 1431329-84-8
M. Wt: 205.18 g/mol
InChI Key: ZFHSTWVPCFNUGW-UHFFFAOYSA-N
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Description

4-Methoxy-3-methyl-5-(trifluoromethyl)aniline is an aromatic amine compound characterized by the presence of a methoxy group, a methyl group, and a trifluoromethyl group attached to an aniline ring

Mechanism of Action

Target of Action

It’s known that this compound is commonly used as a substrate in organic synthesis for studying amine/aniline-related reactions .

Mode of Action

It’s known to be used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound participates in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s known to be used in the synthesis of various bicyclic heterocycles, including quinolines, benzotriazoles, and benzimidazoles .

Pharmacokinetics

It’s known that the compound may cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled . These properties suggest that the compound can be absorbed through the skin, respiratory tract, and gastrointestinal tract, and may be distributed throughout the body.

Result of Action

It’s known that the compound may cause skin irritation, serious eye irritation, and respiratory irritation .

Action Environment

The action, efficacy, and stability of 4-Methoxy-3-methyl-5-(trifluoromethyl)aniline can be influenced by various environmental factors. For instance, the compound’s reactivity, physico-chemical behavior, and biological activity can be significantly impacted by the fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity . Furthermore, the compound should be stored in a well-ventilated place, with the container kept tightly closed .

Biochemical Analysis

Biochemical Properties

4-Methoxy-3-methyl-5-(trifluoromethyl)aniline plays a significant role in biochemical reactions, particularly in the synthesis of substituted bicyclic heterocycles, including quinolines, benzotriazoles, and benzimidazoles . These applications are relevant to the development of active pharmaceutical ingredients, showing strong antitumor and antiviral activities. The compound interacts with enzymes and proteins involved in these synthetic pathways, facilitating the formation of complex molecular structures.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. The compound binds to enzymes and proteins, either inhibiting or activating their functions. This binding can lead to changes in gene expression and alterations in cellular pathways. The trifluoromethyl group in the compound enhances its binding affinity and specificity, making it a valuable tool in biochemical research .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Understanding these temporal effects is essential for designing experiments and interpreting results accurately .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Studies have identified threshold effects, where the compound’s impact on cellular function changes significantly with dosage variations. These findings are crucial for determining safe and effective dosage levels for potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, leading to the formation of metabolites. These interactions can affect metabolic flux and alter metabolite levels, influencing the compound’s overall biochemical activity. Understanding these metabolic pathways is essential for predicting the compound’s behavior in biological systems .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions determine the compound’s localization and accumulation within specific tissues, influencing its overall effectiveness and potential side effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. This localization is crucial for understanding the compound’s mechanism of action and its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-3-methyl-5-(trifluoromethyl)aniline typically involves the nitration of 4-methoxy-3-methyl-5-(trifluoromethyl)benzene followed by reduction of the nitro group to an amine. The nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reduction step can be performed using catalytic hydrogenation or chemical reduction methods such as using iron powder and hydrochloric acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure high-quality product .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-3-methyl-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Methoxy-3-methyl-5-(trifluoromethyl)aniline has several applications in scientific research:

Comparison with Similar Compounds

  • 4-Methoxy-3-(trifluoromethyl)aniline
  • 3-Methoxy-5-(trifluoromethyl)aniline
  • 4-(Trifluoromethyl)aniline

Comparison: 4-Methoxy-3-methyl-5-(trifluoromethyl)aniline is unique due to the presence of both a methoxy and a methyl group on the aromatic ring, which can influence its reactivity and interaction with other molecules. Compared to its analogs, this compound may exhibit different physical and chemical properties, such as melting point, solubility, and reactivity, making it suitable for specific applications .

Properties

IUPAC Name

4-methoxy-3-methyl-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO/c1-5-3-6(13)4-7(8(5)14-2)9(10,11)12/h3-4H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFHSTWVPCFNUGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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